molecular formula C25H34N4O3 B5079884 2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide

2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide

Cat. No.: B5079884
M. Wt: 438.6 g/mol
InChI Key: NIRQGHHUNRGFJK-UHFFFAOYSA-N
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Description

2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a pyrimidine moiety, and a methoxybenzamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the final coupling with the methoxybenzamide group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions using pyrimidine derivatives.

    Coupling with Methoxybenzamide: The final step usually involves coupling reactions, such as amide bond formation, under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A stable nitroxyl radical used in oxidation reactions.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A compound with similar piperidine structure used in polymer chemistry.

Uniqueness

2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide is unique due to its combination of a piperidine ring, pyrimidine moiety, and methoxybenzamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)oxy-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-17-14-18(2)28-24(27-17)16-26-25(30)22-15-21(31-3)8-9-23(22)32-20-10-12-29(13-11-20)19-6-4-5-7-19/h8-9,14-15,19-20H,4-7,10-13,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRQGHHUNRGFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC(=C2)OC)OC3CCN(CC3)C4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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